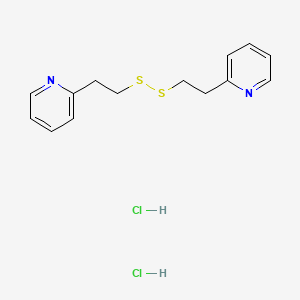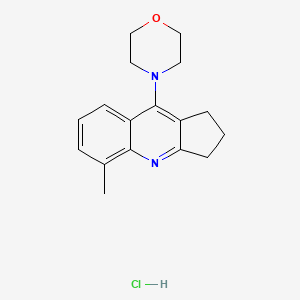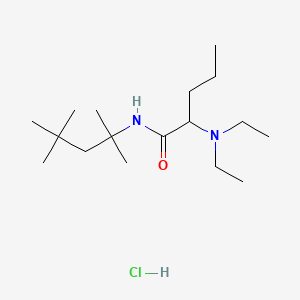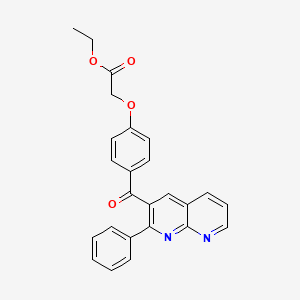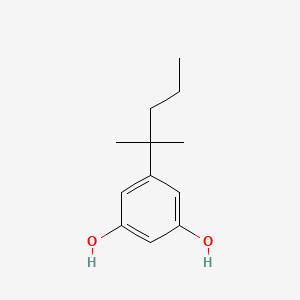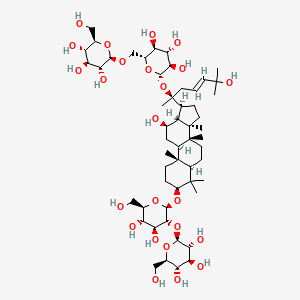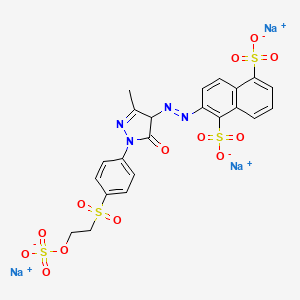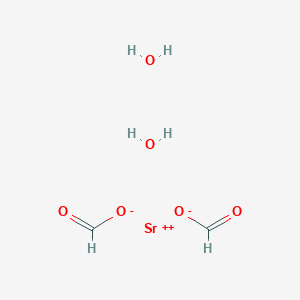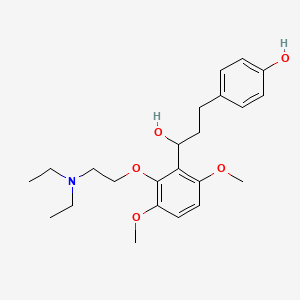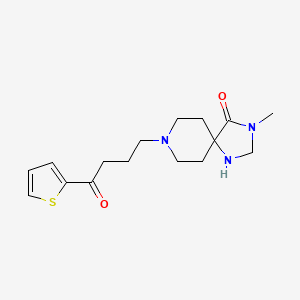
1,3,8-Triazaspiro(4,5)decan-4-one, 3-methyl-8-(3-(2-thenoyl)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,8-Triazaspiro(4,5)decan-4-one, 3-methyl-8-(3-(2-thenoyl)propyl)- is a complex organic compound with a unique spirocyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a spirocyclic core with multiple nitrogen atoms, making it an interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4,5)decan-4-one, 3-methyl-8-(3-(2-thenoyl)propyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,8-Triazaspiro(4,5)decan-4-one, 3-methyl-8-(3-(2-thenoyl)propyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
1,3,8-Triazaspiro(4,5)decan-4-one, 3-methyl-8-(3-(2-thenoyl)propyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,3,8-Triazaspiro(4,5)decan-4-one, 3-methyl-8-(3-(2-thenoyl)propyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved can vary depending on the specific application, but often include modulation of signaling pathways and inhibition of key enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1,3,8-triazaspiro(4.5)decan-4-one: A related compound with a phenyl group instead of the thenoyl group.
1,3,8-Triazaspiro(4,5)decan-4-one, 3-methyl-1-phenyl-, hydrochloride: Another similar compound with a phenyl group and a hydrochloride salt.
Uniqueness
1,3,8-Triazaspiro(4,5)decan-4-one, 3-methyl-8-(3-(2-thenoyl)propyl)- is unique due to its specific substitution pattern and the presence of the thenoyl group. This structural difference can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
102504-99-4 |
|---|---|
Formule moléculaire |
C16H23N3O2S |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
3-methyl-8-(4-oxo-4-thiophen-2-ylbutyl)-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C16H23N3O2S/c1-18-12-17-16(15(18)21)6-9-19(10-7-16)8-2-4-13(20)14-5-3-11-22-14/h3,5,11,17H,2,4,6-10,12H2,1H3 |
Clé InChI |
KCTDSFPCQHGLBD-UHFFFAOYSA-N |
SMILES canonique |
CN1CNC2(C1=O)CCN(CC2)CCCC(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(2-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12738831.png)

